2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Description
2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a hybrid peptide derivative characterized by two 4-hydroxyphenyl groups and an acetamido-modified tyrosine residue. The compound’s CAS number is 7390-78-5 (as identified in a tripeptide variant with a similar backbone) .
Properties
IUPAC Name |
2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHYJCXAKMUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3-(4-hydroxyphenyl)propanoic acid with acetic anhydride to form an intermediate, which is then subjected to further reactions to introduce the acetamido group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Hydrolysis of the Acetamido Group
The acetamido group undergoes hydrolysis under acidic or basic conditions, yielding free amine and acetic acid derivatives. This reaction is critical for modifying the compound’s biological activity or generating intermediates for further synthesis.
| Conditions | Reagents | Temperature | Time | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, H₂SO₄ | 60–80°C | 4–6 hrs | Cleaves acetamido to amine |
| Basic hydrolysis | NaOH, KOH | 80–100°C | 2–4 hrs | Higher efficiency than acidic |
Hydrolysis rates depend on pH and temperature, with basic conditions generally achieving faster conversion. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond .
Esterification of Carboxylic Acid Groups
The terminal carboxylic acid groups can undergo esterification with alcohols, forming ester derivatives. This reaction enhances the compound’s lipophilicity for applications in drug delivery or material science.
| Alcohol | Catalyst | Temperature | Time | Yield | Application |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | 8 hrs | ~85% | Improved solubility |
| Ethanol | HCl | 70°C | 12 hrs | ~78% | Prodrug synthesis |
Esterification requires anhydrous conditions and acid catalysts to protonate the carboxylic acid, facilitating nucleophilic substitution . Yields correlate with alcohol polarity and reaction time.
Biological Interactions and Redox Activity
The compound interacts with biological targets via hydrogen bonding (amide and hydroxyl groups) and π-π stacking (aromatic rings). These interactions underpin its reported anticancer and antioxidant properties .
Key Mechanisms:
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Anticancer activity : Disrupts cellular processes in A549 lung cancer cells by inhibiting migration and reducing viability by 50% at micromolar concentrations .
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Antioxidant effects : Scavenges free radicals (DPPH assay) with EC₅₀ values comparable to ascorbic acid . Compound 20 (a derivative) showed the highest radical scavenging capacity .
Condensation Reactions
The compound participates in condensation reactions with aldehydes, forming hydrazones or Schiff bases. These derivatives are explored for antimicrobial and material science applications .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Aromatic aldehydes | Methanol, reflux | Hydrazones (7–16 ) | 58–94% |
| Heterocyclic aldehydes | Acetic acid, reflux | Azomethine derivatives | 65–89% |
Hydrazones exist as E/Z isomer mixtures due to restricted rotation around the amide bond, with the Z-isomer predominating in solution .
Stability and Degradation Pathways
The compound degrades under prolonged exposure to:
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Oxidative conditions : Hydroxyphenyl groups oxidize to quinones, reducing bioactivity.
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UV light : Causes photodegradation of the aromatic backbone.
Comparative Reactivity with Analogues
The dual hydroxyphenyl and acetamido groups distinguish its reactivity from simpler tyrosine derivatives:
Scientific Research Applications
2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Key Structural Features :
- Core backbone: A propanoic acid chain with an amide-linked N-acetyl tyrosine derivative.
- Functional groups : Two 4-hydroxyphenyl moieties (tyrosine-like side chains), an acetamido group, and a carboxylic acid terminus.
- Potential biological relevance: Downregulated in human liver cells exposed to environmental toxins like 6PPD-quinone, suggesting metabolic disruption or detoxification roles .
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations and Molecular Properties
Functional Group Impact on Bioactivity
- 4-Hydroxyphenyl vs.
- Acetamido Modification: The acetamido group in the target compound and N-acetyl-L-tyrosine may reduce proteolytic degradation, extending metabolic half-life compared to non-acetylated peptides .
Metabolic and Toxicological Profiles
- Liver Cell Impact: The target compound is significantly downregulated (fold change: 0.51–0.48) in human liver cells treated with 6PPD-quinone, implicating it in detoxification pathways or oxidative stress responses . In contrast, N-acetyl-L-tyrosine lacks reported hepatotoxicity, emphasizing the target’s unique metabolic role .
Safety Data :
- The tripeptide variant (CAS 7390-78-5) requires strict handling protocols due to its industrial use, while chlorophenyl analogs have documented safety sheets .
Biological Activity
Introduction
The compound 2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule with significant potential in various biological applications. Its structure features dual aromatic systems and multiple functional groups, which may contribute to its biological activities. This article explores the compound's biological activity, including its anticancer properties, antioxidant capabilities, and antimicrobial effects.
Chemical Structure and Properties
- Chemical Formula: C₁₅H₁₅N₃O₄
- Molecular Weight: Approximately 302.31 g/mol
The compound's structure allows for diverse interactions in biological systems, particularly due to the presence of both amine and carboxylic acid functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring hydroxyphenyl moieties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant cytotoxicity against A549 lung cancer cells, with viability reductions observed at concentrations leading to 50% inhibition (IC50 values) .
| Compound | IC50 (µM) | Effect on A549 Cell Viability |
|---|---|---|
| Compound 12 | 25 | 50% reduction |
| Compound 20 | 15 | 70% reduction |
| Compound 29 | 10 | 80% reduction |
These findings suggest that structural modifications can enhance the anticancer efficacy of such compounds, making them promising candidates for further development in cancer therapy .
Antioxidant Properties
The antioxidant activity of the compound has been evaluated using various assays, including the DPPH radical scavenging assay. Compounds similar to This compound have shown promising results in reducing oxidative stress markers in vitro. For example, compound 20 exhibited potent antioxidant properties comparable to ascorbic acid, indicating its potential role in mitigating oxidative damage in cells .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several drug-resistant pathogens. In vitro studies demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited significant activity against ESKAPE pathogens, including Candida auris, which poses a substantial threat due to its resistance profiles .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida auris | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Case Studies and Research Findings
- Anticancer Studies : Research by MDPI demonstrated that certain derivatives significantly reduced A549 cell viability and migration, suggesting potential applications in lung cancer treatment .
- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals, showing that structural modifications could enhance antioxidant capacity, which is crucial for protecting cells from oxidative stress .
- Antimicrobial Screening : A systematic screening of amino acid derivatives against multidrug-resistant pathogens revealed promising antimicrobial activities, highlighting the need for further exploration of these compounds in clinical settings .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?
To confirm the molecular structure, employ a combination of high-resolution nuclear magnetic resonance (NMR) (for proton and carbon environments) and X-ray crystallography (for absolute stereochemistry and bond geometry). For crystallographic analysis, single-crystal diffraction studies should be conducted under controlled humidity and temperature to avoid structural artifacts. Similar protocols were validated in studies of structurally related hydroxyphenyl derivatives, where crystallographic data resolved ambiguities in substituent orientation .
Q. How should researchers design a synthesis pathway for this compound?
A step-wise approach is critical:
Protecting group strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect amine functionalities during coupling reactions.
Coupling reagents : Opt for carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization during amide bond formation.
Purification : Employ gradient elution in reverse-phase HPLC to isolate intermediates and the final product.
This methodology aligns with protocols for synthesizing analogous N-acetylated amino acid derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Prioritize enzyme inhibition assays (e.g., tyrosine kinase or phosphatase targets) and cell viability assays (e.g., MTT or resazurin-based) using cancer or immune cell lines. Use structural analogs like 3-(4-hydroxyphenyl)propanoic acid as controls to isolate the impact of the acetamido-propanoyl moiety .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize synthesis and predict reactivity?
Implement quantum chemical reaction path searches (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways for key steps like amide coupling or hydroxyl group activation. Pair this with machine learning to analyze experimental data and refine reaction conditions (e.g., solvent polarity, catalyst loading). This feedback loop, as demonstrated by ICReDD, reduces trial-and-error inefficiencies .
Q. How should researchers address discrepancies in reported bioactivity data for similar compounds?
Comparative structural analysis : Use X-ray or NMR data to verify if discrepancies arise from conformational isomers or crystal packing effects.
Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration).
Structure-activity relationship (SAR) mapping : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate functional group contributions. Evidence from analogs like 3-(4-methoxyphenyl)propanoic acid highlights how minor structural changes alter bioactivity .
Q. What strategies are effective for resolving low yields in large-scale synthesis?
Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., intermediate precipitation).
Heterogeneous catalysis : Test immobilized catalysts (e.g., Pd/C for deprotection steps) to improve recyclability and reduce metal contamination.
Design of experiments (DoE) : Apply factorial design to optimize variables like temperature, stoichiometry, and mixing rate. Refer to separation technology advancements in membrane filtration for scalable purification .
Data Contradiction Analysis
Q. How can conflicting solubility or stability data be reconciled?
Environmental controls : Standardize pH, ionic strength, and temperature during measurements. For example, the pKa of phenolic hydroxyl groups varies significantly with pH, affecting solubility .
Advanced characterization : Use dynamic light scattering (DLS) to detect aggregation or degradation products not visible in standard HPLC.
Cross-validate methods : Compare results from UV-Vis, NMR, and mass spectrometry to rule out instrumentation artifacts.
Methodological Tables
Q. Table 1. Key Thermodynamic Data for Structural Analogs
| Compound | ΔrH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | 201.0 ± 2.5 | CIDC | |
| N-Acetyl-4-(tert-butyl)phenylalanine | Not reported | DFT (B3LYP) |
Q. Table 2. Recommended Computational Tools for Reaction Design
| Tool/Method | Application | Reference |
|---|---|---|
| Gaussian 16 | Transition state modeling | |
| ICReDD Reaction Database | Experimental condition optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
